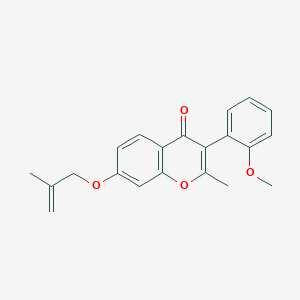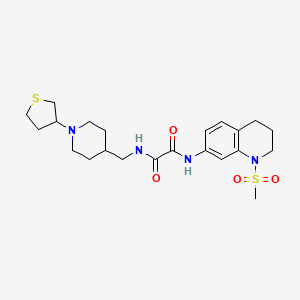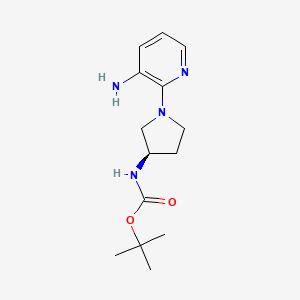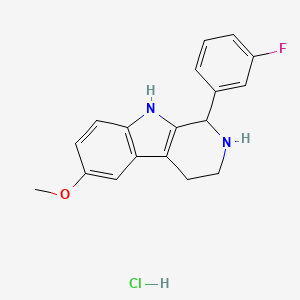![molecular formula C23H16FN3O B2977382 1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-23-8](/img/structure/B2977382.png)
1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a bicyclic structure consisting of a pyrazole ring fused with a quinoline ring . The molecule also has a fluorophenyl group, a methoxy group, and a phenyl group attached at different positions .
科学的研究の応用
Fluorescent Properties and Applications
- Quinoline Derivatives as Fluorophores : Quinoline derivatives, including pyrazoloquinoline structures, are known for their efficient fluorescence. These compounds are used in biochemistry and medicine for studying various biological systems due to their sensitivity and selectivity as DNA fluorophores (Aleksanyan & Hambardzumyan, 2013).
- Reversible Quenching of Fluorescence : Pyrazoloquinoline derivatives show stable fluorescence in organic solvents and aqueous solutions. Their fluorescence, however, can be efficiently quenched in the presence of protic acid, a process that is reversible and of interest for developing organic fluorescent materials for light-emitting devices (Mu et al., 2010).
Photophysical Studies
- Photophysical Behaviors of Azole-Quinoline Based Fluorophores : Synthesized quinoline derivatives containing azole moieties exhibit dual emissions and large Stokes shift patterns. Their emission properties are influenced by solvent polarity, making them valuable for understanding photophysical behaviors in different environments (Padalkar & Sekar, 2014).
Applications in Imaging and Sensors
- Imaging Applications in Mammalian Cells : Certain pyrazoloquinoline derivatives can act as fluorophores, binding with protein molecules. This property is utilized in staining cultured cells, such as HeLa cells, for imaging purposes (Majumdar et al., 2014).
- Versatile Fluorophore for Molecular Sensors : The pyrazoloquinoline chromophore is a key component in the construction of fluorescent molecular sensors. Its integration into fluorophore-spacer-receptor systems is crucial for developing probes and fluoroionophores with enhanced fluorescence in response to analytes (Rurack et al., 2002).
Structural and Chemical Properties
- Effect of Fluorine on Photophysical Properties : The introduction of fluorine atoms in pyrazoloquinoline molecules alters properties like fluorescence quantum efficiency and absorption band position. Fluorine's electron-withdrawing effect also influences the basicity and stability of these compounds against proton donors (Szlachcic & Uchacz, 2018).
将来の方向性
Quinoline derivatives, including pyrazoloquinolines, have been the subject of extensive research due to their wide range of biological activities . Future research may focus on further structure modifications of quinoline bearing heterocyclic moieties and the exploitation of the therapeutic potential of quinoline derivatives as antibacterial agents . This could lead to the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
特性
IUPAC Name |
1-(4-fluorophenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O/c1-28-20-9-5-8-18-22(20)25-14-19-21(15-6-3-2-4-7-15)26-27(23(18)19)17-12-10-16(24)11-13-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHJZZQONGLDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[5-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2977300.png)
![2-{2-[4-(2-fluorophenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2977301.png)

![N-[3-(1,3-benzothiazole-6-carbonylamino)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2977305.png)



![1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2977315.png)
![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid](/img/structure/B2977316.png)
![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977317.png)
![N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2977319.png)
![N-(2-chlorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2977320.png)

![1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2977322.png)
